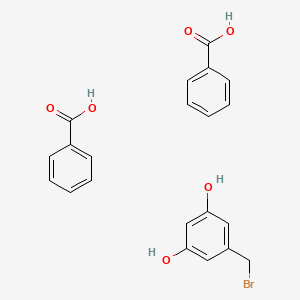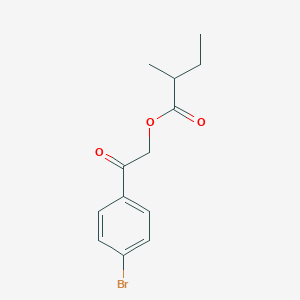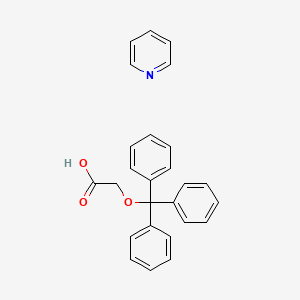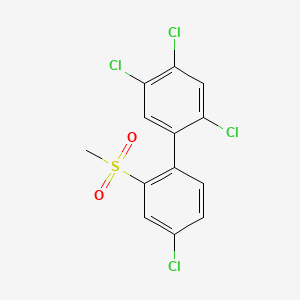
Benzoic acid;5-(bromomethyl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;5-(bromomethyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a bromomethyl group and two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;5-(bromomethyl)benzene-1,3-diol typically involves the bromination of 3,5-dibenzyloxybenzyl alcohol. This process can be carried out using N-bromosuccinimide (NBS) as the brominating agent under free radical conditions . The reaction is initiated by the formation of a bromine radical, which then abstracts a hydrogen atom from the benzylic position, leading to the formation of the bromomethyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;5-(bromomethyl)benzene-1,3-diol undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in basic conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or water (H2O) under appropriate conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;5-(bromomethyl)benzene-1,3-diol has several scientific research applications:
Wirkmechanismus
The mechanism of action of benzoic acid;5-(bromomethyl)benzene-1,3-diol involves its ability to participate in various chemical reactions due to the presence of the bromomethyl and hydroxyl groups. The bromomethyl group can undergo nucleophilic substitution, while the hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules . These properties make it a versatile compound in both chemical and biological contexts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromobenzoic acid: Similar structure but lacks the hydroxyl groups.
5-Methylbenzene-1,3-diol (Orcinol): Similar structure but has a methyl group instead of a bromomethyl group.
Uniqueness
Benzoic acid;5-(bromomethyl)benzene-1,3-diol is unique due to the presence of both bromomethyl and hydroxyl groups on the benzene ring. This combination of functional groups allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds .
Eigenschaften
CAS-Nummer |
104311-40-2 |
|---|---|
Molekularformel |
C21H19BrO6 |
Molekulargewicht |
447.3 g/mol |
IUPAC-Name |
benzoic acid;5-(bromomethyl)benzene-1,3-diol |
InChI |
InChI=1S/C7H7BrO2.2C7H6O2/c8-4-5-1-6(9)3-7(10)2-5;2*8-7(9)6-4-2-1-3-5-6/h1-3,9-10H,4H2;2*1-5H,(H,8,9) |
InChI-Schlüssel |
CKAMNAZBMZNKKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=C(C=C(C=C1O)O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline](/img/structure/B14321562.png)

![Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene-](/img/structure/B14321572.png)

![(1,4-Phenylene)bis[(1,2-dihydroacenaphthylen-5-yl)methanone]](/img/structure/B14321582.png)






![2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14321625.png)
![5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14321629.png)
![N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide](/img/structure/B14321630.png)
